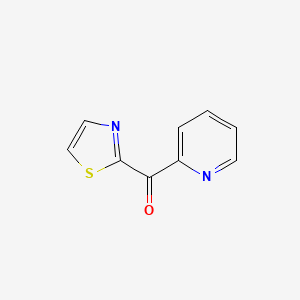
Pyridin-2-yl(thiazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl(thiazol-2-yl)methanone: is an aromatic ketone that features both a pyridine and a thiazole ring. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mecanismo De Acción
Mode of Action
It is known that thiazole derivatives, which include pyridin-2-yl(thiazol-2-yl)methanone, have diverse biological activities .
Biochemical Pathways
A study on the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones suggests that transition metals catalyze the oxidation of csp3-h for the synthesis of aromatic ketones .
Result of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives, which Pyridin-2-yl(thiazol-2-yl)methanone is a part of, have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing pyridin-2-yl(thiazol-2-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction utilizes water as the oxygen source and operates under mild conditions . The process involves the direct oxidation of Csp3-H bonds, which is a powerful method for transforming diarylmethanes into aromatic ketones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed oxidation method mentioned above could be adapted for large-scale production due to its efficiency and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-2-yl(thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of pyridin-2-yl-methanes.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes to this compound.
Substitution: Typical reagents for substitution reactions include halogens, acids, and bases.
Major Products:
Oxidation: The primary product is this compound.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
Pyridin-2-yl(thiazol-2-yl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Comparación Con Compuestos Similares
Pyridin-2-yl-methanone: Lacks the thiazole ring, making it less versatile in terms of reactivity.
Thiazol-2-yl-methanone: Lacks the pyridine ring, which reduces its potential for certain types of interactions.
Uniqueness: Pyridin-2-yl(thiazol-2-yl)methanone is unique due to the combination of both pyridine and thiazole rings in its structure.
Propiedades
IUPAC Name |
pyridin-2-yl(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-8(9-11-5-6-13-9)7-3-1-2-4-10-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICHYVKDLZSUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














